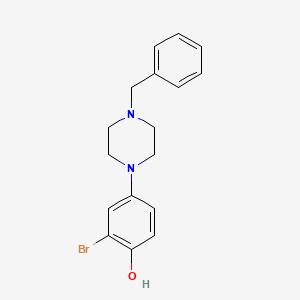

4-(4-Benzylpiperazin-1-yl)-2-bromophenol

描述

属性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFVRWIPUPOJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2-Bromophenol Derivative

A common approach starts with the bromination of phenol derivatives to introduce the bromine atom at the 2-position. For example, bromination of phenol under controlled conditions yields 2-bromophenol. Protection of the phenol group may be necessary depending on subsequent steps.

Synthesis of 4-(4-Benzylpiperazin-1-yl) Substituent

The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bromophenol derivative is displaced by piperazine. The benzyl group is typically introduced by N-alkylation of the piperazine nitrogen using benzyl halides under basic conditions.

Representative Procedure from Literature

A detailed procedure analogous to the preparation of related piperazine derivatives was reported by He et al. (2024) in the context of aza-bicyclo[2.1.1]hexane piperazinium salts, which shares similarities in piperazine functionalization:

- Starting from a mesylate intermediate, nucleophilic ring opening with piperazine derivatives is performed in DMF at 85°C for 5 hours using cesium carbonate as a base.

- Post-reaction workup involves extraction with ethyl acetate and brine washes.

- Purification is achieved by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

- Characterization is performed by NMR and mass spectrometry to confirm structure and purity.

化学反应分析

Types of Reactions: 4-(4-Benzylpiperazin-1-yl)-2-bromophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromo group can be reduced to form the corresponding bromide or hydrogen bromide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Bromide salts and hydrogen bromide.

Substitution Products: Iodides, chlorides, and other substituted derivatives.

科学研究应用

4-(4-Benzylpiperazin-1-yl)-2-bromophenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 4-(4-Benzylpiperazin-1-yl)-2-bromophenol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-(Benzyloxy)-2-bromophenol

- Structure : Differs by replacing the benzylpiperazine group with a benzyloxy substituent.

- Physicochemical Properties :

- Applications : Intermediate in synthesizing hydroxylated metabolites like (S)-4-Hydroxy Penbutolol Hydrochloride .

- Key Difference : The absence of the piperazine ring reduces basicity and alters solubility compared to the target compound.

2-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

- Structure : Features a benzylpiperazine group and bromine on a benzaldehyde scaffold.

- Synthesis : Likely prepared via Buchwald–Hartwig amination or Suzuki coupling.

- Relevance : Demonstrates the versatility of bromine in cross-coupling reactions, a trait shared with the target compound .

Ethyl 4-[4-(2-Bromobenzyl)piperazin-1-yl]benzoate

- Structure : Contains a brominated benzyl-piperazine linked to a benzoate ester.

- Molecular Weight : 403.31 g/mol (vs. ~371 g/mol for the target compound).

- Applications : Used as a pharmaceutical intermediate, highlighting the role of bromine in enhancing bioavailability .

Anti-Tubercular Analogs

- Example : 5-Nitro-furan-2-carboxylic acid 4-(4-benzylpiperazin-1-yl)-benzylamide.

- Activity: Exhibits improved bioavailability compared to non-brominated analogs, suggesting bromine’s role in metabolic stability .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 4-(4-Benzylpiperazin-1-yl)-2-bromophenol and Analogs

*Estimated based on piperazine’s basicity (pKa ~9.5 for the secondary amine).

Pharmacological Insights:

- Bromine Effects : Bromination often enhances lipophilicity and resistance to oxidative metabolism, critical for drug half-life .

Commercial and Research Relevance

- Availability : Benzylpiperazine derivatives are widely marketed as building blocks (e.g., SynChem, Inc. catalog: SC-22278, SC-21753) .

常见问题

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Enhances reactivity |

| Catalyst | K₂CO₃ | Facilitates deprotonation |

| Temperature | 60–80°C | Balances reaction rate and side reactions |

| Reaction Time | 12–24 hrs | Ensures completion |

Reference : Multi-step synthesis protocols from related piperazine derivatives .

Basic: Which analytical techniques are critical for characterizing this compound, and what key parameters should be monitored?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Monitor aromatic protons (δ 6.8–7.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Use deuterated DMSO for solubility .

- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and quaternary carbons on the benzyl group.

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to confirm purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ at m/z 401.3 .

Advanced: How can X-ray crystallography using SHELX refine the molecular conformation of this compound?

Q. Methodological Answer :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Apply SHELXD for phase problem resolution via direct methods .

Refinement : Use SHELXL for least-squares refinement. Key parameters:

- R-factor : Aim for <5%.

- Space Group : Likely monoclinic (e.g., P2₁/c) based on similar piperazine derivatives .

Validation : Check bond lengths (C-C ~1.54 Å, C-Br ~1.89 Å) and torsion angles using Coot .

Reference : SHELX workflow for small-molecule refinement .

Advanced: How to address contradictions in reported biological activities of piperazine-bromophenyl derivatives?

Q. Methodological Answer :

Reproducibility Testing :

- Standardize assay conditions (e.g., cell lines, incubation time).

- Compare IC₅₀ values under identical protocols .

SAR Analysis : Modify substituents (e.g., replace benzyl with fluorobenzyl) to isolate activity contributors .

Analytical Validation : Use LC-MS to confirm compound stability in assay media, ruling out degradation artifacts .

Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Advanced: What computational approaches predict target interactions for this compound?

Q. Methodological Answer :

Molecular Docking :

- Software: AutoDock Vina or Schrödinger Suite.

- Target: Dopamine D2 receptor (PDB ID: 6CM4) due to piperazine's affinity for CNS targets .

- Parameters: Grid box centered on binding site, 20 ų.

MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy .

Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro receptor binding assays .

Basic: How to design a biological assay for neuropharmacological evaluation?

Q. Methodological Answer :

Cell Models : Use SH-SY5Y (neuroblastoma) or primary cortical neurons.

Assay Types :

- MTT Assay : Measure cell viability (λ = 570 nm) after 48-hr exposure .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux via Fluo-4 AM dye (λₑₓ = 488 nm) .

Controls : Include positive (e.g., clozapine for dopamine antagonism) and vehicle controls (DMSO <0.1%).

Advanced: How do structural modifications influence pharmacokinetics?

Q. Methodological Answer :

Substituent Effects :

| Modification | Impact |

|---|---|

| Bromine → Methoxy | ↑ LogP (enhanced lipophilicity) |

| Benzyl → Fluorobenzyl | ↑ Metabolic stability (CYP450 resistance) |

ADME Studies :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Permeability : Caco-2 monolayer assay (Papp >1 ×10⁻⁶ cm/s indicates absorption) .

Reference : SAR trends in piperazine-based therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。